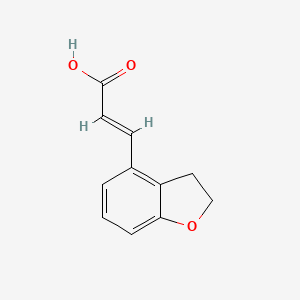
3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid is a compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring fused with an acrylic acid moiety, making it a unique and interesting compound for scientific research.
Vorbereitungsmethoden
The synthesis of 3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-allyloxyanilines with DABCO-bis(sulfur dioxide) and aryl propiolates . During the reaction process, a 2-allyloxyaryl radical is generated in situ, which undergoes intramolecular addition to form the benzofuran ring. This intermediate is then further reacted with sulfur dioxide to produce the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes.
Substitution: Substitution reactions can occur at the benzofuran ring, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid can be compared with other benzofuran derivatives, such as 3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid and 3-(2,3-Dihydrobenzofuran-7-yl)acrylic acid . These compounds share similar structural features but may exhibit different biological activities and chemical reactivities due to variations in the position of the acrylic acid moiety on the benzofuran ring .
3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid: Similar structure but with the acrylic acid moiety at the 5-position.
3-(2,3-Dihydrobenzofuran-7-yl)acrylic acid: Similar structure but with the acrylic acid moiety at the 7-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Eigenschaften
Molekularformel |
C11H10O3 |
|---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
(E)-3-(2,3-dihydro-1-benzofuran-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10O3/c12-11(13)5-4-8-2-1-3-10-9(8)6-7-14-10/h1-5H,6-7H2,(H,12,13)/b5-4+ |
InChI-Schlüssel |
FHTSAGOARGRHBB-SNAWJCMRSA-N |
Isomerische SMILES |
C1COC2=CC=CC(=C21)/C=C/C(=O)O |
Kanonische SMILES |
C1COC2=CC=CC(=C21)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


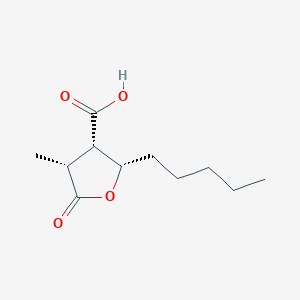
![Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]-](/img/structure/B12873795.png)
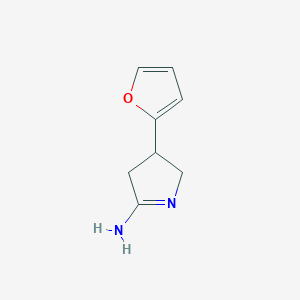

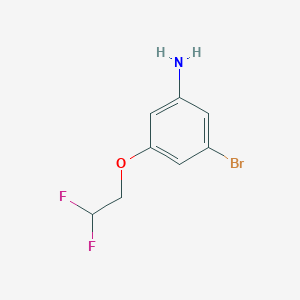
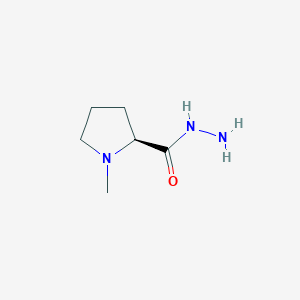
![4-Fluorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873818.png)
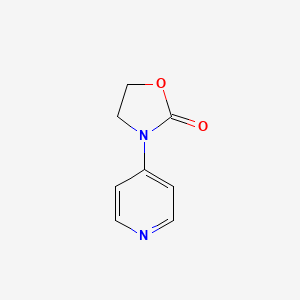
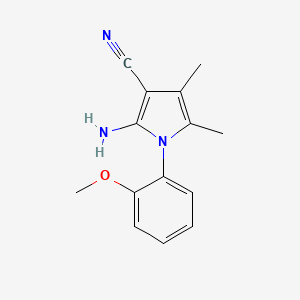
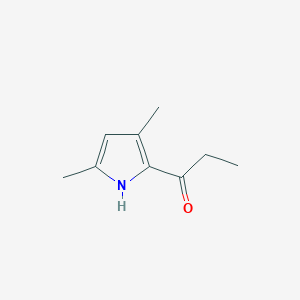
![Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
![1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)
![2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12873877.png)
